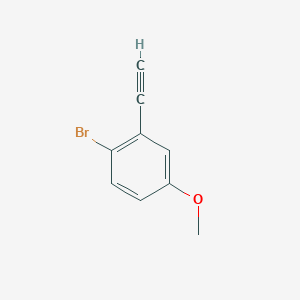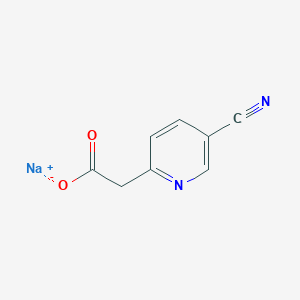![molecular formula C6H6Br2N4 B1449088 4-Amino-5-brom-7H-pyrrolo[2,3-d]pyrimidin-hydrobromid CAS No. 2044706-06-9](/img/structure/B1449088.png)
4-Amino-5-brom-7H-pyrrolo[2,3-d]pyrimidin-hydrobromid
Übersicht
Beschreibung
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-amine core structure
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine: This involves the direct bromination of the parent compound using bromine in the presence of a suitable solvent such as acetic acid.
Sandmeyer Reaction:
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvent, temperature, and reaction time are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the bromine atom.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.
Vergleich Mit ähnlichen Verbindungen
7H-pyrrolo[2,3-d]pyrimidin-4-amine: The parent compound without the bromine atom.
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with a chlorine atom instead of bromine.
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another halogenated derivative with an iodine atom.
Uniqueness: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide is unique due to its bromine atom, which imparts different chemical and physical properties compared to its chloro- and iodo- counterparts. This difference can influence its reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPZLCXVDJNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)

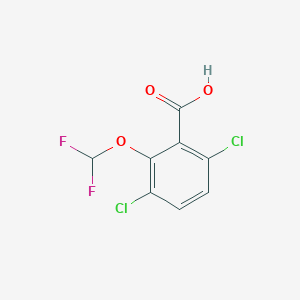

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

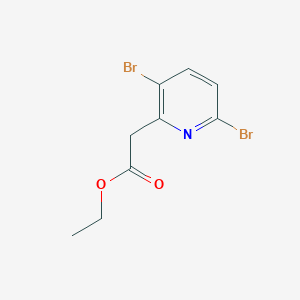
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)

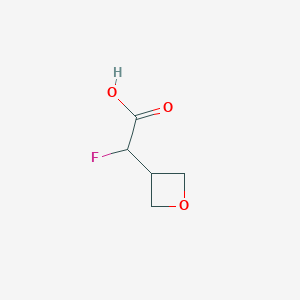
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

